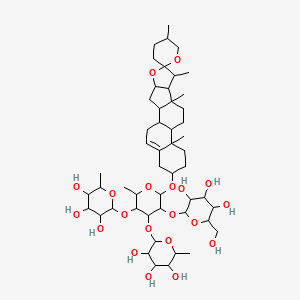
Polyphyllin E (RG)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyphyllin E is a steroidal saponin derived from the rhizomes of Paris polyphylla, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potent anticancer properties, particularly against ovarian cancer cells . Polyphyllin E is known for its ability to inhibit cell proliferation, migration, and invasion by down-regulating the AKT/NF-κB signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyphyllin E can be synthesized through various chemical routes, although the most common method involves the extraction from Paris polyphylla. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the saponins from the plant material .
Industrial Production Methods
Industrial production of Polyphyllin E primarily relies on the cultivation of Paris polyphylla and subsequent extraction of the compound. Advances in biotechnological methods, such as tissue culture and root culture, have been employed to enhance the yield of steroidal saponins, including Polyphyllin E .
Análisis De Reacciones Químicas
Types of Reactions
Polyphyllin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Polyphyllin E.
Reduction: Reducing agents like sodium borohydride are employed to reduce Polyphyllin E.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the Polyphyllin E molecule.
Major Products
The major products formed from these reactions include various derivatives of Polyphyllin E, which are studied for their enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
Polyphyllin E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of steroidal saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Mecanismo De Acción
Polyphyllin E exerts its effects primarily through the inhibition of the AKT/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and migration. By down-regulating this pathway, Polyphyllin E induces apoptosis and inhibits the migration and invasion of cancer cells . Additionally, it affects the expression of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, further inhibiting cancer cell invasion .
Comparación Con Compuestos Similares
Polyphyllin E is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Polyphyllin H
- Gracillin
Compared to these compounds, Polyphyllin E is unique due to its potent anticancer activity and its specific mechanism of action involving the AKT/NF-κB pathway .
Polyphyllin E stands out for its significant potential in cancer therapy, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C51H82O20 |
|---|---|
Peso molecular |
1015.2 g/mol |
Nombre IUPAC |
2-methyl-6-[2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |
Clave InChI |
PLDYAXVZGBUCAG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B12104224.png)
![N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide](/img/structure/B12104227.png)
![N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide](/img/structure/B12104236.png)
![N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)


![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B12104255.png)
![6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one](/img/structure/B12104259.png)
![5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-](/img/structure/B12104264.png)





